Oxetan-3-ylmethyl [1,1'-biphenyl]-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxetan-3-ylmethyl [1,1’-biphenyl]-3-carboxylate is a chemical compound that features an oxetane ring, a four-membered cyclic ether, attached to a biphenyl carboxylate group. The oxetane ring is known for its high ring strain and unique reactivity, making it a valuable building block in synthetic chemistry and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxetane derivatives, including Oxetan-3-ylmethyl [1,1’-biphenyl]-3-carboxylate, typically involves cyclization reactions. One common method is the intramolecular etherification, where a precursor molecule undergoes cyclization to form the oxetane ring . Another approach is the Paternò–Büchi reaction, a [2+2] photocycloaddition between an alkene and a carbonyl compound .
Industrial Production Methods
Industrial production of oxetane derivatives often employs scalable methods such as the use of preformed oxetane-containing building blocks. These building blocks can be further functionalized through various chemical reactions to produce the desired oxetane derivatives .
Chemical Reactions Analysis
Types of Reactions
Oxetan-3-ylmethyl [1,1’-biphenyl]-3-carboxylate can undergo several types of chemical reactions, including:
Oxidation: The oxetane ring can be oxidized to form more reactive intermediates.
Reduction: Reduction reactions can open the oxetane ring, leading to the formation of linear or branched products.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like peroxy acids, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carbonyl-containing compounds, while reduction can yield alcohols or amines .
Scientific Research Applications
Oxetan-3-ylmethyl [1,1’-biphenyl]-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Oxetan-3-ylmethyl [1,1’-biphenyl]-3-carboxylate involves its interaction with specific molecular targets. The oxetane ring’s high ring strain makes it reactive, allowing it to participate in various chemical reactions. These reactions can modify biological molecules, leading to changes in their function and activity .
Comparison with Similar Compounds
Similar Compounds
Oxetan-3-one: A simpler oxetane derivative used as a building block in organic synthesis.
3-Oximinooxetane: An oxetane derivative used in the synthesis of energetic materials.
Paclitaxel (Taxol): A well-known anticancer drug that contains an oxetane ring.
Uniqueness
Oxetan-3-ylmethyl [1,1’-biphenyl]-3-carboxylate is unique due to its combination of an oxetane ring and a biphenyl carboxylate group. This structure imparts distinct physicochemical properties and reactivity, making it valuable in various scientific and industrial applications .
Properties
Molecular Formula |
C17H16O3 |
---|---|
Molecular Weight |
268.31 g/mol |
IUPAC Name |
oxetan-3-ylmethyl 3-phenylbenzoate |
InChI |
InChI=1S/C17H16O3/c18-17(20-12-13-10-19-11-13)16-8-4-7-15(9-16)14-5-2-1-3-6-14/h1-9,13H,10-12H2 |
InChI Key |
COMZWNORMOCEEG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)COC(=O)C2=CC=CC(=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.